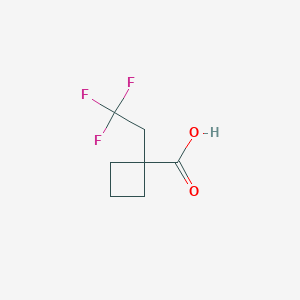

1-(2,2,2-Trifluoroethyl)cyclobutane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2,2,2-Trifluoroethyl)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C7H9F3O2 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Molecular Structure Analysis

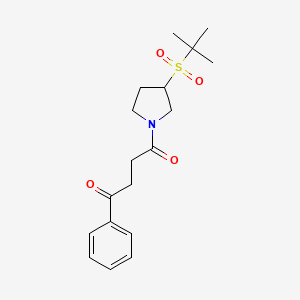

The molecular structure of 1-(2,2,2-Trifluoroethyl)cyclobutane-1-carboxylic acid is represented by the InChI code: 1S/C7H9F3O2/c8-7(9,10)4-6(5(11)12)2-1-3-6/h1-4H2,(H,11,12) . This indicates that the molecule consists of a cyclobutane ring with a carboxylic acid (COOH) and a trifluoroethyl (C2H2F3) group attached to it.Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(2,2,2-Trifluoroethyl)cyclobutane-1-carboxylic acid include a molecular weight of 182.14 . Other properties such as melting point, boiling point, and density are not available in the searched resources.Aplicaciones Científicas De Investigación

Biocatalyst Inhibition and Industrial Chemical Production

Carboxylic acids, including structures similar to 1-(2,2,2-Trifluoroethyl)cyclobutane-1-carboxylic acid, have been explored for their roles as biorenewable chemicals. These compounds, when produced fermentatively using engineered microbes like Escherichia coli and Saccharomyces cerevisiae, become inhibitory at concentrations below the desired yield. Understanding the mechanisms of biocatalyst inhibition by carboxylic acids aids in engineering robust strains with improved industrial performance, highlighting their importance in biotechnological applications and the production of industrial chemicals (Jarboe, Royce, & Liu, 2013).

Environmental Persistence and Bioaccumulation

The environmental behavior of perfluorinated acids, structurally related to 1-(2,2,2-Trifluoroethyl)cyclobutane-1-carboxylic acid, raises concerns due to their persistence and detection in wildlife. Studies suggest that while some perfluorinated carboxylates (PFCAs) and sulfonates (PFASs) are bioaccumulative, others with shorter fluorinated carbon chains exhibit lower bioaccumulation potential. This differentiation is critical for assessing environmental risks and regulatory classifications of fluorinated compounds (Conder et al., 2008).

Novel Fluorinated Alternatives

Research into fluorinated alternatives to long-chain PFCAs and perfluoroalkane sulfonic acids (PFSAs) has gained momentum due to environmental concerns. The search for safer, less persistent, and less bioaccumulative fluorinated substances is ongoing. This endeavor involves evaluating the environmental releases, persistence, and human and biota exposure levels of these alternatives, aiming to balance industrial utility with environmental safety (Wang et al., 2013).

Microbial Degradation of Polyfluoroalkyl Chemicals

The microbial degradation of polyfluoroalkyl chemicals, which include perfluorinated carboxylic (PFCAs) and sulfonic acids (PFSAs), is a critical area of research. Understanding the biodegradability and degradation pathways of these chemicals in the environment can help in evaluating their fate and effects, potentially leading to more effective management and mitigation strategies for persistent pollutants (Liu & Mejia Avendaño, 2013).

Propiedades

IUPAC Name |

1-(2,2,2-trifluoroethyl)cyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O2/c8-7(9,10)4-6(5(11)12)2-1-3-6/h1-4H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRIDSIZKSOTJFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CC(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2,2-Trifluoroethyl)cyclobutane-1-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopropyl-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2745909.png)

![2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B2745916.png)

![2,2,2-trichloro-N-[4-(2-phenylethynyl)phenyl]acetamide](/img/structure/B2745918.png)

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2745921.png)

![1-(3,4-dichlorobenzyl)-N-[2-(dimethylamino)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2745923.png)

![N-(2,3-dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2745924.png)

![4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2745926.png)

![(Z)-3-[3-Chloro-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2745928.png)

![4-[6-(4-Hydroxyphenyl)pyridin-2-yl]phenol](/img/structure/B2745929.png)

![N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfinyl]acetamide](/img/structure/B2745930.png)